Cas no 144830-15-9 (Phenol,3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-)

Phenol,3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]- structure
144830-15-9 structure
Product Name:Phenol,3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-
CAS No:144830-15-9
MF:C15H23NO2
MW:249.34862446785
CID:108899
PubChem ID:15645279
Update Time:2025-04-18

Phenol,3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-
    • (-)-O-Desmethyl Tramadol
    • (-)-O-DESMETHYLTRAMADOL, HYDROCHLORIDE
    • O-desmethyl-cis-tramadol
    • ODT
    • (-)-(1S,2S)-O-DESMETHYL TRAMADOL HCL
    • 3-[(1S,2S)-2-[(diMethylaMino)Methyl]-1-hydroxycyclohexyl]phenol
    • (-)-2-[(DIMETHYLAMINO)METHYL]-1-(3-HYDROXYPHENYL)CYCLOHEXANOL, HCL
    • F4EMT8B1YU
    • Desmetramadol, cis-(-)-
    • (-)-O-Demethyltramadol
    • UNII-F4EMT8B1YU
    • SCHEMBL4396389
    • (-)-O-Desmethyltramadol
    • Phenol, 3-((1S,2S)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)-
    • 144830-15-9
    • Phenol, 3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)-, (1S-cis)-
    • 3-((1S,2S)-2-((Dimethylamino)methyl)-1-hydroxycyclohexyl)phenol
    • Desmetramadol, S,S-(-)-
    • Inchi: 1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1
    • InChI Key: UWJUQVWARXYRCG-DZGCQCFKSA-N
    • SMILES: O[C@@]1(C2C=CC=C(C=2)O)CCCC[C@H]1CN(C)C

Computed Properties

  • Exact Mass: 285.15000
  • Monoisotopic Mass: 249.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.7Ų

Experimental Properties

  • Melting Point: 141-142°C
  • PSA: 43.70000
  • LogP: 3.13360

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